Physicochemical Property Comparison
The predicted physicochemical properties of N-(4-tert-butylphenyl)-3-fluorobenzenesulfonamide can be compared to a baseline unsubstituted benzenesulfonamide to contextualize the impact of its unique substituents. The target compound exhibits a predicted boiling point of 417.0±55.0 °C and a predicted density of 1.232±0.06 g/cm³ . These values represent a significant increase over the parent benzenesulfonamide (predicted boiling point ~298°C, predicted density ~1.3 g/cm³) , which is consistent with the increased molecular weight and van der Waals interactions from the bulky tert-butyl and electronegative fluoro substituents. This difference is a key differentiator for applications involving thermal processing, volatilization, or formulation.
| Evidence Dimension | Predicted Boiling Point |
|---|---|
| Target Compound Data | 417.0±55.0 °C |
| Comparator Or Baseline | Unsubstituted benzenesulfonamide (predicted: ~298°C) |
| Quantified Difference | ~119°C higher |
| Conditions | Predicted values using ACD/Labs Percepta Platform |
Why This Matters
This significant difference in boiling point, driven by the substituents, can directly impact procurement decisions related to compound handling, purification, and formulation in high-temperature assays or processes.
